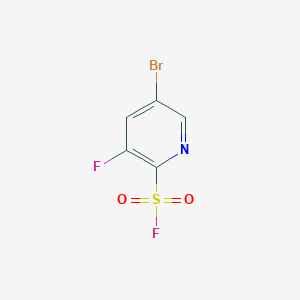

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride: is a chemical compound with the molecular formula C5H2BrFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride typically involves the introduction of bromine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfonyl fluoride group. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This is followed by a Suzuki coupling reaction with various aryl iodides to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the Suzuki coupling, is common due to its efficiency and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Palladium-catalyzed coupling reactions: Such as the Suzuki coupling, which involves the reaction with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include potassium fluoride and other nucleophiles.

Palladium-catalyzed reactions: Typically involve palladium catalysts, boronic acids, and suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed:

Biaryl compounds: Formed through Suzuki coupling reactions.

Substituted pyridines: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride is primarily used as a covalent inhibitor targeting specific amino acid residues in proteins such as serines, threonines, and cysteines. This property is essential for:

- Enzyme Inhibition : The compound selectively inhibits various enzymes by modifying their active sites, which is critical for understanding metabolic pathways and disease mechanisms.

- Therapeutic Potential : Its ability to modulate enzyme activities positions it as a candidate for drug development, particularly for diseases characterized by enzyme dysregulation.

Case Studies in Medicinal Chemistry

- A study demonstrated that derivatives of fluorinated pyridines exhibited potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range, indicating potential as anticancer agents.

- The compound has been utilized to identify targets within complex biological systems, aiding in understanding disease mechanisms at a molecular level.

Chemical Biology

In chemical biology, this compound serves as a chemical probe for studying enzyme activity and protein interactions. Its unique structural features allow it to form stable covalent bonds with nucleophilic sites on enzymes and proteins.

Synthetic Organic Chemistry

The compound is utilized in various synthetic pathways due to its electrophilic nature. It can engage in nucleophilic attacks from biological molecules, leading to covalent modifications that are crucial for:

- Fluorination Reactions : The sulfonyl fluoride group can be used to introduce fluorine into organic molecules through nucleophilic substitution reactions, enhancing the lipophilicity and reactivity of the resulting compounds .

Notable Research Findings

Research indicates that sulfonyl fluorides like this compound are effective as chemical probes due to their stability and reactivity. They can selectively modify enzymes involved in critical biochemical pathways, thus providing insights into their functions and interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that both bromine and fluorine substituents play crucial roles in modulating the biological activity of pyridine derivatives:

Mécanisme D'action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of specific enzymes or proteins, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

5-Bromo-2-fluoropyridine: Similar in structure but lacks the sulfonyl fluoride group.

5-Bromo-3-fluoropicolinonitrile: Contains a cyano group instead of the sulfonyl fluoride group.

2-Chloro-5-bromo-3-fluoropyridine: Contains a chlorine atom instead of the sulfonyl fluoride group.

Uniqueness: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of biochemical pathways .

Activité Biologique

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride (C₅H₂BrF₂NO₂S) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The compound is characterized by the presence of a sulfonyl fluoride group, which enhances its electrophilic properties, making it a valuable intermediate in the synthesis of various biologically active compounds.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The sulfonyl fluoride group is particularly reactive towards amino acid side chains such as lysine, serine, and cysteine, leading to the inhibition of specific enzymatic activities. This reactivity allows for targeted modifications of proteins, which can be exploited for therapeutic purposes.

This compound undergoes several key reactions:

- Nucleophilic Substitution : The fluorine atom can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Palladium-Catalyzed Coupling Reactions : This compound can participate in Suzuki coupling reactions, which are essential for synthesizing biaryl compounds.

Summary of Reactions

| Reaction Type | Key Features |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles like amines or alcohols |

| Palladium-Catalyzed Coupling | Forms biaryl compounds via reactions with boronic acids |

Biological Activity Studies

Research on the biological activity of this compound has revealed promising results in various assays:

- Inhibition of Enzymatic Activity : Studies demonstrate that this compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications in cancer and infectious diseases.

- Cell Proliferation Assays : In vitro studies using L1210 mouse leukemia cells showed that derivatives of this compound exhibited potent inhibition of cell proliferation, with IC50 values in the nanomolar range .

Case Study 1: Inhibition of Carbonic Anhydrase II

A study investigated the interaction of this compound with carbonic anhydrase II (CAII). The sulfonyl fluoride group was found to covalently modify the enzyme, leading to significant inhibition of its activity. This suggests potential applications in developing CAII inhibitors for treating conditions like glaucoma and edema .

Case Study 2: Targeting Kinases

Another research effort explored the use of sulfur(VI) fluorides, including this compound, as probes for profiling kinase interactions. The compound demonstrated selective reactivity towards specific kinases, indicating its utility in chemoproteomic applications to identify novel protein targets .

Propriétés

IUPAC Name |

5-bromo-3-fluoropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHBIORFYCMERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.